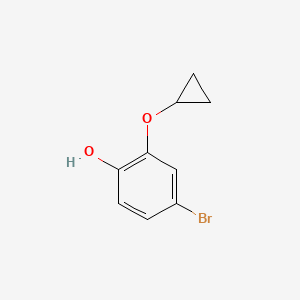

4-Bromo-2-cyclopropoxy-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFPWKLLCGIWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Cyclopropoxy Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be disconnected, corresponding to reliable forward chemical reactions.

One logical disconnection point in 4-bromo-2-cyclopropoxy-phenol is the ether bond. This C-O bond cleavage suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, as a viable forward synthetic step. wikipedia.orgmasterorganicchemistry.combyjus.com This strategy identifies 4-bromobenzene-1,2-diol (4-bromocatechol) and a cyclopropyl (B3062369) halide as the precursor synthons. The corresponding synthetic equivalents would be 4-bromocatechol (B119925) and a cyclopropylating agent like cyclopropyl bromide or cyclopropyl tosylate. A strong base would be required to deprotonate the phenol (B47542), enabling it to act as a nucleophile. masterorganicchemistry.com

Table 1: Retrosynthetic Disconnection at the Ether Linkage

| Target Molecule | Disconnection | Precursor Synthons | Synthetic Equivalents | Forward Reaction Type |

| This compound | C(aryl)-O(ether) | 4-Bromo-2-hydroxyphenoxide and Cyclopropyl cation | 4-Bromocatechol and Cyclopropyl bromide/tosylate | Williamson Ether Synthesis |

Alternatively, the carbon-bromine bond can be disconnected. This suggests an electrophilic aromatic substitution reaction in the forward synthesis, where a bromine atom is introduced onto the aromatic ring of 2-cyclopropoxy-phenol (B1497605). nih.govresearchgate.net This approach identifies 2-cyclopropoxy-phenol as the key precursor. The regioselectivity of the bromination reaction is a critical consideration in this pathway, as the hydroxyl and cyclopropoxy groups will direct the incoming electrophile.

Table 2: Retrosynthetic Disconnection at the Bromine Position

| Target Molecule | Disconnection | Precursor Synthons | Synthetic Equivalents | Forward Reaction Type |

| This compound | C(aryl)-Br | 2-Cyclopropoxy-phenol and Bromonium ion | 2-Cyclopropoxy-phenol and Br₂ or NBS | Electrophilic Aromatic Bromination |

Synthesis from Precursors: Halogenated Phenols

Building upon the retrosynthetic analysis, the synthesis of this compound can be practically achieved from halogenated phenol precursors. This section details the forward synthetic approaches.

The introduction of a bromine atom onto a phenol ring is a well-established transformation in organic synthesis. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and avoid over-bromination. nih.gov

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. nih.gov In the case of 2-cyclopropoxy-phenol, the position para to the hydroxyl group is also meta to the cyclopropoxy group, while the positions ortho to the hydroxyl group are sterically hindered to different extents. The electronic and steric effects of both substituents will influence the site of bromination.

Common reagents for regioselective bromination include N-bromosuccinimide (NBS). cdnsciencepub.comwikipedia.org The use of polar solvents can influence the selectivity. For instance, using N-bromosuccinimide in methanol (B129727) has been shown to favor ortho-bromination of para-substituted phenols. nih.govresearchgate.net For achieving para-bromination, various methods have been developed that can offer high selectivity. nih.govchemistryviews.org

Table 3: Reagents for Regioselective Phenol Bromination

| Reagent | Typical Conditions | Predominant Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Methanol, rt | Ortho | nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | DMF | Para | wikipedia.org |

| KBr / ZnAl–BrO₃⁻–LDHs | AcOH/H₂O, 35 °C | Para | nih.gov |

| TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile (B52724), rt | Para | chemistryviews.org |

Catalytic methods for phenol bromination offer advantages in terms of milder reaction conditions and improved selectivity. Acid catalysts are often employed in conjunction with brominating agents like NBS to enhance the reaction rate and control the regiochemical outcome. For example, para-toluenesulfonic acid (pTsOH) has been used as a catalyst to promote selective mono-ortho-bromination of para-substituted phenols with NBS. nih.gov The use of solid acid catalysts or zeolites can also influence the regioselectivity, often favoring the para-isomer due to steric constraints within the catalyst's pores.

Table 4: Catalytic Systems for Phenol Bromination

| Brominating Agent | Catalyst | Solvent | Key Feature |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) | Methanol | High selectivity for mono-ortho-bromination |

| Bromine (Br₂) | Zeolites | Dichloromethane | High para-selectivity |

Phenol Bromination Approaches

Green Chemistry Principles in Bromination

In recent years, the principles of green chemistry have been increasingly applied to halogenation reactions to minimize environmental impact. Traditional bromination methods often utilize elemental bromine, which poses significant health and environmental hazards. Modern approaches focus on safer brominating agents and more benign reaction conditions.

One greener strategy involves the use of N-Bromosuccinimide (NBS), which is a solid and therefore easier to handle than liquid bromine. cambridgescholars.com The reaction can be carried out in more environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, which are non-volatile and can often be recycled.

Another approach is the in-situ generation of bromine from bromide salts. For instance, a mixture of potassium bromide (KBr) and an oxidizing agent like potassium bromate (B103136) (KBrO₃) in the presence of an acid can produce bromine in a controlled manner, reducing the risks associated with handling and transporting elemental bromine. researchgate.net This method allows for regioselective monobromination of phenols under mild conditions. researchgate.net Furthermore, protocols utilizing hydrogen peroxide and hydrogen bromide (H₂O₂/HBr) offer a rapid and efficient method for the bromination of phenols, often proceeding in a one-pot synthesis from arylboronic acids. nih.gov

The table below summarizes some green brominating systems applicable to phenols.

| Brominating System | Key Advantages |

| N-Bromosuccinimide (NBS) | Solid reagent, milder reaction conditions. cambridgescholars.com |

| KBr/KBrO₃ in dilute acid | In-situ bromine generation, regioselective. researchgate.net |

| H₂O₂/HBr | Rapid, one-pot synthesis from arylboronic acids. nih.gov |

Alkylation of Phenols with Cyclopropyl Derivatives

The introduction of the cyclopropoxy group onto the phenol ring is a critical step in the synthesis of this compound. This is typically achieved through etherification reactions.

Williamson Ether Synthesis Variants for Cyclopropoxy Installation

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this reaction would involve the deprotonation of 4-bromophenol (B116583) with a suitable base to form the corresponding phenoxide, followed by nucleophilic substitution with a cyclopropyl halide or a cyclopropyl derivative with a good leaving group (e.g., tosylate). masterorganicchemistry.comwikipedia.org

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. organic-synthesis.comyoutube.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or THF. organic-synthesis.com

| Base | Solvent | Typical Reaction Conditions |

| K₂CO₃ | Butanone | Reflux for 1 hour. gold-chemistry.org |

| NaH | THF | 0°C to room temperature. organic-synthesis.comyoutube.com |

| Cs₂CO₃ or K₂CO₃ | Acetonitrile | Room temperature. organic-synthesis.com |

Catalytic Etherification Approaches

More recent developments in organic synthesis have led to catalytic methods for etherification, which can offer milder reaction conditions and broader substrate scope. Transition metal-catalyzed cross-coupling reactions, such as those employing copper or palladium catalysts, are prominent examples. magtech.com.cnorganic-chemistry.org

For instance, a copper-catalyzed coupling of a phenol with a cyclopropylboronic acid can form the desired aryl cyclopropyl ether. researchgate.netbeilstein-journals.org These reactions often require a ligand to facilitate the catalytic cycle and a base to activate the phenol. Similarly, palladium-catalyzed etherification reactions have been developed, offering another avenue for the formation of the C-O bond between the phenol and the cyclopropyl group. frontiersin.org These catalytic methods can sometimes be more tolerant of other functional groups present in the molecule. google.com

Stereochemical Considerations in Cyclopropoxy Formation

The cyclopropyl group itself is achiral. wikipedia.org However, if the precursor molecule contains other stereocenters, the introduction of the cyclopropoxy group can lead to the formation of diastereomers. In the specific case of this compound, since there are no other stereocenters, the formation of stereoisomers is not a concern. It is important to note that reactions involving cyclopropyl groups can sometimes proceed with specific stereochemical outcomes, such as retention or inversion of configuration, depending on the reaction mechanism. pharmacyfreak.com The stereochemistry of reactions involving cyclopropanes can be complex and is an active area of research. researchgate.netacs.org

Synthesis from Precursors: Cyclopropyl-Substituted Compounds

An alternative synthetic strategy involves starting with a precursor that already contains the cyclopropyl moiety.

Strategies for Incorporating the Cyclopropyl Moiety

The cyclopropyl group can be introduced into a molecule through various cyclopropanation reactions. The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a well-known method for converting alkenes into cyclopropanes. pharmacyfreak.com

Another approach is to start with a commercially available cyclopropyl-substituted building block. For example, a synthesis could begin with a cyclopropyl-substituted phenol, which is then brominated in a subsequent step. The synthesis of substituted phenols is a well-established field with numerous methods available. oregonstate.eduorganic-chemistry.org For instance, a synthetic route could involve the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol as a key intermediate. ntnu.no

Sequential Functionalization of Cyclopropyl-Bearing Phenols

The synthesis of this compound is effectively achieved through the sequential functionalization of a cyclopropyl-bearing phenol precursor. A logical and common synthetic route involves the electrophilic aromatic substitution of 2-cyclopropoxyphenol. In this process, the starting material, 2-cyclopropoxyphenol, is subjected to a brominating agent.

The regioselectivity of this reaction is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group and the cyclopropoxy (-O-c-C₃H₅) group. Both are strong activating groups and ortho-, para-directors. byjus.com The hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. Similarly, the cyclopropoxy group directs to its ortho and para positions.

In the case of 2-cyclopropoxyphenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The positions ortho and para to the cyclopropoxy group are C1 (already substituted), C3, and C5. The powerful activating nature of the hydroxyl group, combined with the fact that the para position (C4) is sterically unhindered, makes it the most favorable site for electrophilic attack. Therefore, bromination selectively occurs at the C4 position, yielding the desired product, this compound.

A common and safer brominating agent used for this type of transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine. ccspublishing.org.cn The reaction is typically carried out in a suitable solvent to mediate the reaction and control selectivity.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and minimizing the formation of impurities, such as isomeric or poly-brominated products. This involves the systematic study of solvents, catalysts, temperature, and pressure.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent significantly influences the outcome of the bromination of phenols. rsc.org Solvents can affect the reactivity of the brominating agent and the stability of reaction intermediates. The rate and selectivity of the electrophilic bromination of the 2-cyclopropoxyphenol precursor are highly dependent on the polarity of the reaction medium. youtube.com

Polar Protic Solvents (e.g., Acetic Acid, Water): These solvents can solvate ions effectively and may increase the reaction rate. However, highly polar solvents like water can sometimes lead to over-bromination, producing di- or tri-brominated phenols, especially with highly activated substrates. byjus.comyoutube.com

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Solvents like acetonitrile are often favored for the bromination of phenols as they can facilitate the reaction while offering good control. chemrxiv.orgacs.org

Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): In non-polar solvents, the brominating agent is less polarized, which can slow the reaction but often leads to higher regioselectivity, favoring the para-substituted product over ortho-isomers. rsc.orgyoutube.com

A hypothetical study on solvent effects for the bromination of 2-cyclopropoxyphenol might yield results similar to the following:

| Solvent | Dielectric Constant (ε) | Yield of 4-Bromo Product (%) | Para:Ortho Isomer Ratio |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | 9.1 | 85 | >99:1 |

| Acetonitrile (CH₃CN) | 37.5 | 92 | 95:5 |

| Acetic Acid (CH₃COOH) | 6.2 | 88 | 97:3 |

| Water (H₂O) | 80.1 | 75 | 80:20 (with poly-bromination) |

Catalyst Development and Screening for Specific Transformations

While highly activated phenols can undergo bromination without a catalyst, the use of a catalyst can improve reaction rates, yields, and, most importantly, regioselectivity. researchgate.net For the bromination of 2-cyclopropoxyphenol, various catalysts could be screened, particularly when using a mild brominating agent like NBS.

Common catalysts for electrophilic bromination include:

Protic Acids (e.g., p-Toluenesulfonic acid (pTsOH), HBF₄): These acids can protonate the brominating agent (like NBS), increasing its electrophilicity and promoting a more efficient reaction. acs.orgnih.gov

Lewis Acids (e.g., AlBr₃, Zeolites): Lewis acids can coordinate with the brominating agent to generate a more potent electrophile. Zeolites, in particular, can offer high para-selectivity due to shape-selective constraints within their porous structures. researchgate.netnih.gov

Photoredox Catalysts: Modern methods may employ visible-light photoredox catalysts, which can generate bromine in situ under mild conditions, offering an environmentally friendly approach. beilstein-journals.org

A catalyst screening for the reaction might look as follows:

| Entry | Brominating Agent | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NBS (1.1 equiv) | None | 12 | 75 |

| 2 | NBS (1.1 equiv) | pTsOH (10%) | 2 | 91 |

| 3 | NBS (1.1 equiv) | HBF₄·Et₂O (10%) | 1.5 | 94 |

| 4 | KBr/ZnAl–BrO₃⁻–LDHs | Self-catalyzed system | 4 | 89 |

Temperature and Pressure Influence on Reaction Profiles

Temperature is a critical parameter in controlling the selectivity of electrophilic aromatic bromination. nih.gov

Temperature: Lower reaction temperatures (e.g., -20 °C to 0 °C) generally enhance selectivity. google.com They favor the formation of the thermodynamically more stable para isomer over the ortho isomer and significantly reduce the occurrence of side reactions like poly-bromination. Conversely, higher temperatures can lead to a decrease in selectivity and the formation of a more complex mixture of products. nih.gov

Pressure: For most liquid-phase bromination reactions carried out at or near atmospheric conditions, pressure is not a significant variable and typically does not influence the reaction profile.

The influence of temperature on the bromination of 2-cyclopropoxyphenol can be summarized in the following table:

| Temperature (°C) | Yield of 4-Bromo Product (%) | Byproduct Formation (%) |

|---|---|---|

| -10 | 93 | <1 |

| 25 (Room Temp) | 90 | ~3 |

| 60 | 82 | >10 (isomers + poly-brominated) |

Purity Assessment and Isolation Techniques

Following the synthesis, the crude product must be purified to isolate this compound from unreacted starting materials, reagents, and any byproducts. Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Separations for Isomer Resolution

Chromatography is the cornerstone of purification and analysis for this compound. orgchemboulder.com The primary potential impurity is the ortho-brominated isomer (6-bromo-2-cyclopropoxyphenol). Although para-substitution is heavily favored, small amounts of the ortho isomer might form.

Column Chromatography: This is the primary technique for preparative scale purification. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. orgchemboulder.com Due to differences in polarity, the desired para-product and the isomeric ortho-byproduct will travel through the column at different rates, allowing for their separation. Phenolic compounds can sometimes tail on silica gel, but this can be mitigated by adding a small amount of acid (e.g., acetic acid) to the eluent. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical technique used to determine the purity of the final product and can also be used for preparative separation of small quantities. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is commonly employed for analyzing phenolic compounds. researchgate.netnih.gov Specialized stationary phases, such as pentafluorophenyl (PFP) phases, are particularly effective at separating positional isomers of halogenated compounds, providing excellent resolution between the desired 4-bromo product and any ortho-bromo impurity. thermofisher.com

A summary of typical chromatographic conditions is provided below:

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification/Isolation |

| Analytical HPLC | Reverse Phase C18 or PFP | Acetonitrile/Water Gradient | Purity Assessment, Isomer Resolution |

Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental protocols for the crystallization or recrystallization of the compound this compound could be identified.

While general purification techniques for phenolic compounds often involve crystallization, the exact conditions, including suitable solvents and temperature profiles, are highly specific to the individual compound's physical and chemical properties. Without experimental data from synthesis and purification studies on this compound, any provided protocol would be speculative and not based on verified research findings.

Information on the crystallization of structurally related but different molecules, such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol and various other brominated phenols, was found. However, the methodologies described for these compounds cannot be reliably extrapolated to this compound due to differences in their molecular structure, which significantly influence their solubility and crystallization behavior.

Therefore, a detailed and scientifically accurate article section on the crystallization and recrystallization protocols for this compound cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Cyclopropoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of atoms within 4-Bromo-2-cyclopropoxy-phenol can be determined.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and cyclopropoxy protons. The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at the C3 position would likely appear as a doublet, coupled to the proton at the C5 position. The proton at C5 would appear as a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C6 would present as a doublet, coupled to the proton at C5.

The cyclopropoxy group would give rise to signals in the aliphatic region of the spectrum. The methine proton (CH-O) is expected to be a multiplet, coupled to the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl (B3062369) ring are diastereotopic and are expected to appear as two distinct multiplets.

The ¹³C NMR spectrum will provide information on the carbon skeleton. It is predicted to show nine distinct carbon signals, corresponding to the six aromatic carbons and the three carbons of the cyclopropyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating cyclopropoxy and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.10 - 7.30 | d | ~2.5 |

| H-5 | 6.90 - 7.10 | dd | ~8.5, ~2.5 |

| H-6 | 6.70 - 6.90 | d | ~8.5 |

| O-CH (cyclopropyl) | 3.60 - 3.80 | m | - |

| CH₂ (cyclopropyl) | 0.70 - 0.90 | m | - |

| CH₂' (cyclopropyl) | 0.60 - 0.80 | m | - |

| OH | 5.00 - 6.00 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 140 - 145 |

| C-3 | 115 - 120 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| O-CH (cyclopropyl) | 50 - 55 |

| CH₂ (cyclopropyl) | 5 - 10 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Confirmation

To confirm the assignments from 1D NMR and to establish the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. Cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6 in the aromatic system. In the cyclopropoxy moiety, correlations would be seen between the O-CH proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the O-CH proton of the cyclopropoxy group to the C-2 of the aromatic ring, and the aromatic protons to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For this compound, NOE correlations would be expected between the O-CH proton of the cyclopropoxy group and the H-3 proton of the aromatic ring, confirming the ortho-substitution pattern.

Dynamic NMR Studies for Conformational Analysis

At present, there is no publicly available information regarding dynamic NMR studies on this compound. Such studies, if conducted, could provide insights into the conformational flexibility of the cyclopropoxy group and its rotational barrier with respect to the phenyl ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Characterization

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₉H₉BrO₂) can be used to confirm its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z for C₉H₉⁷⁹BrO₂ | Calculated m/z for C₉H₉⁸¹BrO₂ |

| [M]⁺ | 227.9837 | 229.9817 |

| [M+H]⁺ | 228.9915 | 230.9894 |

| [M+Na]⁺ | 250.9734 | 252.9714 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to produce a fragmentation spectrum. The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway for this compound would likely involve the initial loss of the cyclopropoxy group or cleavage of the ether bond.

Key predicted fragmentation steps include:

Loss of the cyclopropyl group: A primary fragmentation could be the cleavage of the C-O bond of the ether, leading to the loss of a cyclopropyl radical (•C₃H₅) or propene (C₃H₆) through rearrangement, resulting in a brominated dihydroxyphenol radical cation.

Loss of CO: Subsequent fragmentation of the resulting phenolic ions could involve the loss of a neutral carbon monoxide molecule, a common fragmentation pathway for phenols.

Loss of Bromine: Cleavage of the carbon-bromine bond could also occur, leading to a fragment ion corresponding to the 2-cyclopropoxyphenol radical cation.

The interpretation of these fragmentation patterns in an MS/MS spectrum would provide strong evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. For this compound, a theoretical analysis of its vibrational modes can be predicted.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups: the phenol (B47542) group (hydroxyl and aromatic ring), the cyclopropoxy group, and the carbon-bromine bond.

Phenolic O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded phenol. The corresponding Raman signal would likely be weak.

Aromatic C-H and C=C Vibrations: The aromatic ring would produce several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Cyclopropoxy Group Vibrations: The cyclopropyl ring has characteristic C-H stretching frequencies around 3000-3100 cm⁻¹, slightly higher than typical alkane C-H stretches. The ring itself has breathing and deformation modes that would appear in the fingerprint region of the spectrum. The C-O-C ether linkage would exhibit stretching vibrations, typically in the 1000-1250 cm⁻¹ range.

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Phenol | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium | Strong |

| C=C Stretch | 1450-1600 | Medium-Strong | Strong | |

| Cyclopropyl | C-H Stretch | 3000-3100 | Medium | Medium |

| Ring Deformation | 800-1200 | Medium | Medium | |

| Ether | C-O-C Stretch | 1000-1250 | Strong | Medium |

This table is predictive and based on characteristic group frequencies. Actual values require experimental measurement.

Conformational Insights from Vibrational Spectra

Without experimental data, conformational analysis is speculative. However, vibrational spectroscopy could provide insights into the orientation of the cyclopropoxy group relative to the phenol ring. Rotational isomers (conformers) could exist, differing by the rotation around the C(aromatic)-O(ether) bond. These different conformers might exhibit slightly different vibrational frequencies, particularly for modes involving the ether linkage and the cyclopropyl ring. Low-temperature spectroscopic studies could potentially "freeze out" specific conformers, allowing for their individual characterization.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, no public crystal structure data for this compound or its derivatives are available in crystallographic databases. The following sections describe the type of information that would be obtained from such an analysis.

Intermolecular Interactions and Packing Arrangements

Analysis of the crystal structure would reveal how molecules of this compound pack in the solid state. Key intermolecular interactions would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It would almost certainly participate in hydrogen bonding with an acceptor atom on a neighboring molecule, likely the oxygen of another phenol group or possibly the ether oxygen. This would lead to the formation of chains or networks of molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A refined crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer experimental confirmation of the molecular geometry. For instance, the C-O and C-C bond lengths within the phenol ring would reflect its aromatic character. The geometry of the cyclopropyl ring would be of particular interest, as would the torsional angle describing the orientation of the cyclopropoxy group relative to the plane of the phenyl ring.

Table 3: Selected Predicted Bond Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | Carbon-Bromine bond | ~1.90 |

| C-O (phenol) | Phenolic Carbon-Oxygen bond | ~1.36 |

| C-O (ether) | Ether Carbon-Oxygen bond | ~1.37 (aromatic C), ~1.43 (cyclopropyl C) |

| C-C (aromatic) | Average aromatic C-C bond | ~1.39 |

| C-C (cyclopropyl) | Average cyclopropyl C-C bond | ~1.51 |

| Bond Angles (°) | ||

| C-C-O (phenol) | Angle at the phenolic oxygen | ~118-122 |

| C-O-C (ether) | Ether linkage angle | ~115-120 |

| Torsional Angle (°) |

This table contains expected values based on typical geometries of similar chemical fragments. Precise experimental values are required for confirmation.

Conformational Preferences in the Solid State

A definitive analysis of the solid-state conformation of this compound is not available in the current scientific literature, as no crystal structure data from X-ray diffraction studies has been publicly reported. However, a plausible conformation can be predicted based on the known behavior of analogous substituted phenols and the fundamental principles of molecular geometry and intermolecular interactions that govern crystal packing.

It is anticipated that the phenol ring will be essentially planar. The cyclopropoxy group, due to steric hindrance with the adjacent hydroxyl group, is likely to adopt a conformation that minimizes this interaction. This would involve the cyclopropyl ring being oriented away from the hydroxyl group. The C-O-C bond angle of the ether linkage is expected to be in the typical range for aryl ethers.

Intermolecular hydrogen bonding is predicted to be a dominant force in the crystal lattice. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of chains or networks of molecules linked by O-H···O hydrogen bonds. The arrangement of these hydrogen bonds will significantly influence the packing of the molecules in the crystal.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···Br interactions), which could further stabilize the crystal structure. The interplay between hydrogen bonding and halogen bonding would be a critical factor in determining the final solid-state arrangement. A hypothetical model of the solid-state conformation is presented in the following tables, based on these established principles.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Atom(s) Involved | Value |

| Bond Lengths (Å) | ||

| C(ar)-Br | 1.90 | |

| C(ar)-O(phenol) | 1.36 | |

| C(ar)-O(ether) | 1.37 | |

| O(ether)-C(cyclopropyl) | 1.43 | |

| C-C (aromatic) | 1.39 (avg.) | |

| C-C (cyclopropyl) | 1.51 (avg.) | |

| Bond Angles (°) | ||

| C(ar)-C(ar)-Br | 119.5 | |

| C(ar)-C(ar)-O(phenol) | 118.0 | |

| C(ar)-O(ether)-C(cyclopropyl) | 118.0 | |

| Torsion Angles (°) | ||

| C(ar)-C(ar)-O(ether)-C(cyclopropyl) | ± 90 |

Note: These values are estimations based on standard bond lengths and angles and data from structurally similar molecules. They are not derived from experimental data for this compound.

Table 2: Predicted Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H (phenol) | O (phenol of adjacent molecule) | 2.7 | 170 |

| Halogen Bond | C-Br | O (phenol of adjacent molecule) | 3.1 | 165 |

Note: The parameters in this table are hypothetical and represent plausible geometries for intermolecular interactions based on known crystal structures of related compounds.

Chemical Reactivity and Transformations of 4 Bromo 2 Cyclopropoxy Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Bromo-2-cyclopropoxy-phenol is a key site for various chemical modifications, including derivatization and oxidation reactions. These transformations are fundamental in altering the compound's physical and chemical properties.

Derivatization Reactions (Esterification, Alkylation, Silylation)

The acidic nature of the phenolic proton allows for a variety of derivatization reactions, which are crucial for protecting the hydroxyl group or for introducing new functionalities.

Esterification: The conversion of the phenolic hydroxyl group to an ester is a common transformation. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of phenols suggests that it would readily undergo such reactions.

Alkylation: Alkylation of the phenolic oxygen to form an ether is another important derivatization. This is typically carried out using alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride. For instance, the related compound 4-bromo-2-chlorophenol (B165030) can be alkylated with propargyl bromide in the presence of potassium carbonate in acetone (B3395972) to yield 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene. plos.org This suggests a similar reactivity for this compound.

Silylation: Silylation of the hydroxyl group to form a silyl (B83357) ether is a common protecting group strategy in organic synthesis. Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are typically used in the presence of a base like triethylamine (B128534) or imidazole. While direct silylation of this compound is not detailed in available literature, rhodium-catalyzed intramolecular silylation of cyclopropyl (B3062369) C-H bonds has been demonstrated in related systems, showcasing the compatibility of the cyclopropyl group with silylation conditions. escholarship.org

| Derivatization Reaction | Reagent Example | Product Type |

| Esterification | Acetyl chloride | Phenyl acetate |

| Alkylation | Methyl iodide | Anisole derivative |

| Silylation | Trimethylsilyl chloride | Silyl ether |

Oxidation Reactions and Pathways

Phenols are susceptible to oxidation, which can lead to the formation of quinones or other oxidation products. libretexts.orgopenstax.org The oxidation of phenols can be accomplished using a variety of oxidizing agents. libretexts.orgopenstax.org The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. The presence of the electron-donating cyclopropoxy group and the bromine atom would influence the regioselectivity and feasibility of the oxidation.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. mdpi.com this compound would be expected to react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or other substituted aromatics. The efficiency of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is anticipated that this compound could be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base to yield substituted alkynylphenols. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com this compound could potentially undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or other vinylated aromatic compounds. wikipedia.orgyoutube.comorganic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl or substituted arene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. However, the presence of strongly electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. researchgate.netlibretexts.orgscribd.comnih.gov The cyclopropoxy group is generally considered to be electron-donating, and thus, this compound is not expected to be a good substrate for classical SNAr reactions under standard conditions. For SNAr to occur, either harsh reaction conditions or the use of specific catalytic systems that can activate the aryl bromide would likely be necessary.

Reductive Debromination Reactions

The bromine atom of this compound can be removed through reductive debromination. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other chemical reducing agents. This reaction would yield 2-cyclopropoxy-phenol (B1497605), providing a route to remove the bromine functionality when it is no longer needed in a synthetic sequence.

Electrophilic Aromatic Substitution (EAS) at the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating hydroxyl (and by extension, cyclopropoxy) group. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The hydroxyl group (and the cyclopropoxy group) is a powerful ortho, para-director. The bromine atom is also an ortho, para-director, although it is a deactivating group. In this compound, the positions on the aromatic ring are not equivalent. The positions ortho and para to the hydroxyl/cyclopropoxy group are activated. The position ortho to the bromine is also directed, but to a lesser extent.

Considering the combined effects of the substituents:

-OH/-O-cyclopropyl group: Strongly activating and ortho, para-directing.

-Br group: Deactivating but ortho, para-directing.

The positions available for substitution are C3, C5, and C6. The directing effects of the substituents would favor substitution at the positions ortho and para to the strongly activating hydroxyl/cyclopropoxy group. Therefore, the most likely positions for electrophilic attack are C6 (ortho to the hydroxyl group) and C4 (para to the hydroxyl group, already occupied by bromine). The position C3 is meta to the hydroxyl group and therefore less favored. The position C5 is ortho to the bromine and para to the cyclopropoxy group.

Given that the para position to the hydroxyl group is blocked by the bromine atom, the primary site of electrophilic attack is expected to be the C6 position, which is ortho to the hydroxyl group and meta to the bromine.

Specific experimental data on competitive halogenation, nitration, and sulfonation of this compound is limited. However, the outcomes can be predicted based on studies of similar compounds, such as 4-bromophenol (B116583) and 2-alkoxyphenols. dergipark.org.trnih.govccspublishing.org.cnijcce.ac.irarkat-usa.orgrsc.org

Halogenation: The bromination of 4-bromo-2-methoxyphenol (B1221611) would be expected to yield primarily 4,6-dibromo-2-methoxyphenol. By analogy, the bromination of this compound is expected to occur at the C6 position.

Nitration: The nitration of 4-bromophenol has been shown to yield 4-bromo-2-nitrophenol (B183274) with high regioselectivity. dergipark.org.tr This strongly suggests that the nitration of this compound would also proceed at the position ortho to the cyclopropoxy group (C6).

Sulfonation: Sulfonation of phenols is also directed by the hydroxyl group to the ortho and para positions. For this compound, sulfonation is expected to occur at the C6 position.

The following table summarizes the expected major products for various electrophilic aromatic substitution reactions on this compound, with data extrapolated from analogous reactions on similar substrates. dergipark.org.trccspublishing.org.cn

| Reaction | Reagent | Analogous Substrate | Observed Major Product in Analogue | Predicted Major Product for this compound | Predicted Yield (%) | Reference |

| Bromination | HBr / Oxidant | 2-Methoxyphenol | 4-Bromo-2-methoxyphenol | 6-Bromo-4-bromo-2-cyclopropoxy-phenol | ~80-90 | ccspublishing.org.cn |

| Nitration | NH₄NO₃ / KHSO₄ | 4-Bromophenol | 4-Bromo-2-nitrophenol | 4-Bromo-2-cyclopropoxy-6-nitrophenol | >95 | dergipark.org.tr |

This table presents predicted outcomes based on data from structurally similar compounds.

Rearrangement Reactions and Mechanistic Studies of this compound

While specific experimental studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features—a substituted aryl ether with a cyclopropyl group—suggest potential for intriguing intramolecular transformations. Drawing parallels with analogous chemical systems allows for a theoretical exploration of its reactivity, primarily focusing on pathways such as the Claisen rearrangement and potential cyclopropyl ring-opening reactions. Mechanistic investigations of related compounds provide a framework for understanding the potential behavior of this compound under various reaction conditions.

Investigation of Intramolecular Rearrangement Pathways

The structure of this compound lends itself to two primary hypothetical intramolecular rearrangement pathways: a Claisen-type rearrangement and acid-catalyzed cyclopropyl ring-opening followed by rearrangement.

Claisen-Type Rearrangement:

The Claisen rearrangement is a well-established, thermally-induced mdpi.commdpi.com-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols. libretexts.orgbyjus.com Although the cyclopropoxy group is not an allyl group, under thermal or catalytic conditions, a similar concerted pericyclic reaction could be envisioned, leading to the migration of the cyclopropyl group to the ortho-position of the phenol (B47542).

The proposed mechanism would proceed through a cyclic transition state, resulting in a dienone intermediate that would then tautomerize to the more stable aromatic phenol. The reaction would likely require significant energy input due to the stability of the aromatic ring and the strength of the C-O bond.

Cyclopropyl Ring-Opening Rearrangement:

The cyclopropyl group is known to undergo ring-opening reactions under acidic or thermal conditions due to its inherent ring strain. nih.gov In the presence of a Brønsted or Lewis acid, the ether oxygen of this compound could be protonated, initiating the opening of the cyclopropyl ring to form a more stable carbocation. This carbocation could then be attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a new cyclic structure.

For instance, the ring-opening could lead to a propenyl cation, which could then cyclize to form a chromane (B1220400) or other heterocyclic systems. The regioselectivity of this cyclization would be influenced by the directing effects of the hydroxyl and bromo substituents on the aromatic ring.

Table 1: Plausible Intramolecular Rearrangement Products of this compound

| Proposed Pathway | Intermediate | Potential Product(s) |

| Claisen-Type Rearrangement | Cyclic dienone | 4-Bromo-2-cyclopropyl-6-hydroxyphenol |

| Cyclopropyl Ring-Opening | Propenyl carbocation | Substituted chromane derivatives |

Catalysis in Rearrangement Reactions

The hypothetical rearrangement reactions of this compound could be significantly influenced by the presence of catalysts. Both Lewis and Brønsted acids are known to catalyze rearrangements of aryl ethers and cyclopropyl-containing compounds.

Lewis Acid Catalysis:

Lewis acids such as aluminum halides (e.g., AlCl₃, AlBr₃) or metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) could facilitate the rearrangement by coordinating to the ether oxygen. google.com This coordination would weaken the C-O bond, thereby lowering the activation energy for either the Claisen-type migration or the cyclopropyl ring-opening. The choice of Lewis acid and reaction conditions could potentially steer the reaction towards one pathway over the other. For example, stronger Lewis acids might favor the ring-opening pathway by promoting carbocation formation.

Brønsted Acid Catalysis:

Strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, could also catalyze the rearrangement, primarily through the cyclopropyl ring-opening mechanism. Protonation of the ether oxygen would be the initial step, followed by ring-opening to generate a carbocationic intermediate that can then undergo further reaction.

Table 2: Potential Catalysts for the Rearrangement of this compound

| Catalyst Type | Examples | Proposed Role |

| Lewis Acids | AlCl₃, AlBr₃, Sc(OTf)₃, Yb(OTf)₃ | Coordination to ether oxygen, weakening of the C-O bond, promotion of carbocation formation. |

| Brønsted Acids | H₂SO₄, p-toluenesulfonic acid | Protonation of ether oxygen, initiation of cyclopropyl ring-opening. |

| Transition Metals | Silver (Ag) salts | May promote ring expansion of the cyclopropyl group, similar to rearrangements of cyclopropyl ketones. rsc.org |

Computational and Theoretical Studies of 4 Bromo 2 Cyclopropoxy Phenol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Molecular orbital (MO) theory is a cornerstone of these analyses, providing a framework to understand how electrons are distributed within a molecule. For 4-Bromo-2-cyclopropoxy-phenol, computational methods such as Density Functional Theory (DFT) can be employed to calculate its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely distributed over the aromatic ring, with significant contributions from the bromine atom, which can accept electron density.

Table 1: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.87 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.24 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.63 | A measure of chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | 5.87 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.24 | The energy released when an electron is added. |

| Electronegativity (χ) | 3.555 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.315 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.216 | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | 2.73 | A measure of the electrophilic character of the molecule. |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

Fukui functions are a concept derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

For this compound, the phenolic oxygen and the carbon atoms of the aromatic ring are expected to be susceptible to electrophilic attack, as indicated by higher values of f-(r). The bromine atom and certain positions on the cyclopropyl (B3062369) group might be more prone to nucleophilic attack, which would be reflected in the f+(r) values.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-O bond of the cyclopropoxy group. Conformational analysis helps in understanding the molecule's preferred shapes and the energy barriers between them.

A torsional scan, or potential energy surface (PES) scan, is a computational method used to explore the conformational space of a molecule. It involves systematically rotating a specific dihedral angle and calculating the energy at each step. This process generates a potential energy profile that shows how the molecule's energy changes with its conformation. For this compound, a key torsional scan would involve the dihedral angle formed by the aromatic ring and the cyclopropyl group.

The resulting PES would reveal the low-energy conformations (energy minima) and the high-energy transition states that separate them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

From the potential energy surface, the most stable conformers (global and local minima) can be identified. These are the geometries that the molecule is most likely to adopt. For this compound, the orientation of the cyclopropoxy group relative to the phenol ring will be a defining feature of its stable conformers. The transition states, which are the energy maxima on the path between two minima, represent the energy barriers to conformational change.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer 1 (Global Minimum) | 0° | 0.00 | 75.3 |

| Conformer 2 (Local Minimum) | 180° | 1.25 | 24.7 |

| Transition State | 90° | 4.50 | - |

Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations can provide insights into the vibrational (infrared), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. These can be correlated with experimental IR spectra to assign the observed peaks. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net The calculated NMR chemical shifts for the hydrogen and carbon atoms can also be compared with experimental NMR data to provide a detailed structural elucidation. This correlation between theoretical and experimental spectra provides a high degree of confidence in the characterization of the molecule. researchgate.net

Computational NMR Chemical Shift Calculation (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure determination. Computational methods can predict NMR chemical shifts with high accuracy, aiding in spectral assignment and structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating magnetic shielding tensors, which are then converted into chemical shifts. acs.orgimist.ma This method, typically employed with Density Functional Theory (DFT), accounts for the magnetic field dependence of the atomic basis functions, leading to reliable predictions. researchgate.net

For this compound, the first step in a computational NMR study would be to obtain an optimized molecular geometry, usually at a DFT level of theory (e.g., B3LYP with a suitable basis set like 6-31G(d,p)). Following optimization, the GIAO method is applied to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). researchgate.net These absolute shielding values are then converted to chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

Often, for improved accuracy, a linear regression analysis is performed on a set of known molecules, correlating calculated shielding constants with experimental shifts. jlu.edu.cnacs.org The resulting scaling factors can then be applied to the target molecule. conicet.gov.ar

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below, based on typical values for substituted aromatic rings and cyclopropyl ethers.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-OH) | sp² | 145 - 150 | Phenolic carbon, deshielded by oxygen. |

| C2 (C-O-cPr) | sp² | 140 - 145 | Aromatic carbon attached to electronegative oxygen, deshielded. |

| C3 (C-H) | sp² | 115 - 120 | Aromatic C-H, influenced by two ortho oxygen substituents. |

| C4 (C-Br) | sp² | 110 - 115 | Carbon bearing bromine, subject to heavy atom effect. |

| C5 (C-H) | sp² | 120 - 125 | Aromatic C-H, ortho to bromine. |

| C6 (C-H) | sp² | 118 - 123 | Aromatic C-H, ortho to the hydroxyl group. |

| C7 (CH-cPr) | sp³ | 55 - 60 | Cyclopropyl methine carbon attached to oxygen. |

| C8/C9 (CH₂-cPr) | sp³ | 5 - 10 | Cyclopropyl methylene (B1212753) carbons, highly shielded. |

Note: These values are illustrative and would be refined by actual GIAO calculations.

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning experimental IR bands to specific molecular motions. q-chem.com These calculations are typically performed using DFT methods, which involve computing the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). openmopac.netdtic.mil Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. openmopac.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. nih.gov To correct for this, uniform scaling factors are commonly applied to the computed frequencies.

For this compound, a frequency calculation would reveal characteristic vibrations. A table of expected key vibrational modes and their approximate calculated frequencies is provided below.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) |

| ν(O-H) | Hydroxyl group stretching | 3550 - 3650 |

| ν(C-H) aromatic | Aromatic C-H stretching | 3000 - 3100 |

| ν(C-H) cyclopropyl | Cyclopropyl C-H stretching | 2950 - 3050 |

| ν(C=C) | Aromatic ring stretching | 1500 - 1600 |

| δ(O-H) | In-plane hydroxyl bending | 1300 - 1400 |

| ν(C-O) phenolic | Phenolic C-O stretching | 1200 - 1280 |

| ν(C-O-C) | Asymmetric ether stretching | 1150 - 1200 |

| ν(C-Br) | Carbon-Bromine stretching | 500 - 650 |

Note: These frequencies are based on typical group frequencies for similar functional groups. ijaemr.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, providing insights into reaction pathways that are often difficult to probe experimentally. rsc.org For this compound, a key reaction class is electrophilic aromatic substitution (SEAr), given the electron-rich nature of the phenol ring. wikipedia.org Computational studies can map the potential energy surface of such a reaction, identifying intermediates and, crucially, transition states. usda.gov

Transition State Characterization and Reaction Barrier Calculation

The transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. usda.gov Its structure and energy are critical for understanding reaction kinetics. Computational algorithms can locate these saddle points on the potential energy surface. A key feature of a successfully located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state is the activation energy (ΔE‡) or reaction barrier. acs.org According to transition state theory, a lower activation energy corresponds to a faster reaction rate. For this compound, one could model a reaction such as nitration. The calculations would predict whether the incoming electrophile (NO₂⁺) would preferentially attack the positions ortho or para to the powerful hydroxyl directing group, taking into account the existing substituents. The activation barriers for attack at each available position can be calculated to predict the regioselectivity of the reaction. figshare.com

Solvent Effects on Reaction Energetics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound effect on reaction rates and mechanisms. rsc.org Computational models can account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. ucsb.edu

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally much more demanding. ucsb.edu

Solvents can alter reaction energetics by differentially stabilizing the reactants, transition state, or products. researchgate.net For an SEAr reaction on this compound, the transition state is a charged carbocation (the sigma complex). wikipedia.org Polar solvents would be expected to stabilize this charged intermediate more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. acs.org

Interactive Data Table: Hypothetical Solvent Effect on Activation Energy (ΔE‡)

| Solvent | Dielectric Constant (ε) | Hypothetical ΔE‡ (kcal/mol) | Expected Effect |

| Gas Phase | 1 | 25.0 | Baseline |

| Toluene | 2.4 | 22.5 | Minor stabilization of TS |

| Dichloromethane | 9.1 | 19.0 | Moderate stabilization of TS |

| Acetonitrile (B52724) | 37.5 | 16.5 | Strong stabilization of TS |

Quantitative Structure-Reactivity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov For classes of compounds like halogenated phenols, QSAR is widely used to predict properties like toxicity or endocrine-disrupting activity, which is a known concern for some brominated flame retardants and related compounds. nih.govnih.govacs.orgcadaster.eu

A QSAR model is typically represented by a mathematical equation:

Activity = f(Descriptors)

The descriptors are numerical values that quantify different aspects of the molecule's structure. For phenolic compounds, common descriptors include:

Hydrophobicity: Often represented by log P (the octanol-water partition coefficient), which relates to a compound's ability to cross biological membranes. jst.go.jp

Electronic Properties: These can include the acid dissociation constant (pKa), orbital energies (E_HOMO, E_LUMO), and atomic charges, which relate to the compound's reactivity. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule. nih.gov

Studies on brominated phenols and flame retardants have successfully developed QSAR models to predict their potential to interact with various biological receptors. nih.govnih.gov To build such a model, a training set of related brominated phenolic compounds with known activities is assembled. Descriptors are calculated for each, and statistical methods like multiple linear regression (MLR) are used to generate a predictive equation. nih.govtandfonline.com this compound could then be evaluated by calculating its specific descriptor values and inputting them into the validated QSAR model to predict its activity.

Interactive Data Table: Example Descriptors for QSAR of Brominated Phenols

| Compound | log P | pKa | E_LUMO (eV) | Predicted Activity (Arbitrary Units) |

| 4-Bromophenol (B116583) | 2.59 | 9.34 | -0.85 | 4.5 |

| 2,4-Dibromophenol | 3.22 | 7.86 | -1.10 | 5.8 |

| 2,4,6-Tribromophenol | 3.84 | 6.70 | -1.35 | 7.2 |

| This compound | ~3.5 | ~9.5 | ~-0.90 | Predicted Value |

Note: Values for the target compound are hypothetical estimates for illustrative purposes.

Synthesis and Chemical Utility of Advanced Derivatives and Analogues of 4 Bromo 2 Cyclopropoxy Phenol

Modification of the Phenolic Hydroxyl Group

The hydroxyl group is a key site for derivatization, enabling the synthesis of ethers and esters, and facilitating the formation of coordination complexes with various metals.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a nucleophilic phenoxide ion, which is a precursor for ether and ester synthesis.

One of the most effective methods for preparing ether derivatives from phenols is the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the phenol (B47542) using a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. youtube.complos.org This method is highly efficient for synthesizing a wide range of ethers from primary and secondary alkyl halides. youtube.com

Ester derivatives are typically synthesized by reacting the phenol with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. study.com These reactions are generally rapid and high-yielding.

| Reaction Type | Reagents | General Product | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Aryl Ether (Ar-O-R) | youtube.comyoutube.com |

| Propargylation | Propargyl bromide, K₂CO₃, Acetone (B3395972) | Aryl Propargyl Ether | plos.org |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) | study.com |

The oxygen atom of the phenolic hydroxyl group can act as a ligand, coordinating with a variety of metal ions to form stable complexes. The derivatization of the phenol, for instance, into a Schiff base, can create multidentate ligands that form highly stable chelate structures with metals. Research on analogous bromophenol-derived ligands has shown the formation of complexes with transition metals such as Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). rsc.org These complexes often exhibit distinct geometries and electronic properties determined by the metal center and the ligand framework. For example, iron tris(nitrosophenolato) complexes are known to be biosynthesized by certain bacteria. encyclopedia.pub The study of metal complexes with ligands like 4-bromo-2-nitrosophenol has also been reported. encyclopedia.pub

| Metal Ion | Coordination Environment (Example) | Reference |

|---|---|---|

| Copper(II) | Forms bis-ligated complexes | rsc.org |

| Cobalt(II), Nickel(II), Manganese(II) | Can form octahedral complexes | rsc.org |

| Zinc(II) | Typically forms tetrahedral complexes | rsc.org |

| Iron(II/III) | Can accommodate up to three ligands (hexacoordinate) | encyclopedia.pub |

Functionalization at the Bromine Site

The carbon-bromine bond on the aromatic ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

The direct formation of a carbon-nitrogen bond at the bromine position can be achieved via amination reactions. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with a wide range of primary and secondary amines. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to afford the corresponding N-aryl product. This methodology is widely applicable to substrates containing sensitive functional groups.

Schiff base derivatives can also be synthesized, often through the condensation of a salicylaldehyde (B1680747) derivative with an amine. nih.gov For example, (E)-4-bromo-2-[(phenylimino)methyl]phenol is synthesized by the direct condensation of 5-bromosalicylaldehyde (B98134) and aniline. nih.gov

Palladium-catalyzed cross-coupling reactions are instrumental in attaching carbonyl-containing groups to the aromatic ring. The Suzuki cross-coupling reaction, which couples an aryl halide with an organoboron compound, is a prominent example. researchgate.net By using a boronic acid or ester that contains a carbonyl group (or a precursor), this functionality can be efficiently introduced at the site of the bromine atom. These reactions are known for their high functional group tolerance and mild reaction conditions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium source + phosphine ligand | Aryl Amine | N/A |

| Suzuki Coupling | Organoboron reagent (RB(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) | Biaryl or Aryl-Alkyl/Vinyl | researchgate.net |

| Heck Coupling | Alkene | Palladium source + Base | Aryl-substituted Alkene | N/A |

| Carbonylation | Carbon Monoxide (CO) | Palladium catalyst | Aryl Carboxylic Acid Derivative | N/A |

Alterations to the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a strained three-membered ring that, while generally stable, can undergo ring-opening reactions under specific chemical conditions. These reactions typically proceed via cleavage of a carbon-carbon bond, driven by the release of ring strain. Treatment with strong acids, electrophiles, or certain transition metal catalysts can initiate such transformations. For instance, the cleavage of a cyclopropane (B1198618) ring in a complex diterpenoid has been demonstrated using thallic acetate, leading to functionalized products. researchgate.net For a cyclopropyl ether, these reactions could potentially lead to the formation of propenyl ethers or other ring-opened structures, depending on the reagents and conditions employed. The specific pathways for the ring-opening of the 2-cyclopropoxy-phenol (B1497605) moiety would require dedicated experimental investigation.

Ring Expansion or Contraction Strategies

The chemical literature describes various strategies for the ring expansion and contraction of cyclopropane rings, which are driven by the release of inherent ring strain. These transformations typically proceed through carbocationic, radical, or transition-metal-mediated pathways.

Ring Expansion: Ring expansion of cyclopropyl groups often involves the formation of a carbocation adjacent to the ring, which can trigger a rearrangement to a more stable cyclobutane (B1203170) system. This process, known as a Wagner-Meerwein rearrangement, is a common method for accessing four-membered rings from three-membered precursors. etsu.edu For instance, the protonation of a vinyl group attached to a cyclopropane can initiate such an expansion. stackexchange.com Another strategy involves the opening of a bicyclic system containing a cyclopropane ring, such as in the Buchner ring expansion, which is used to convert arenes into cycloheptatrienes. wikipedia.org

Ring Contraction: Ring contraction reactions are less common for cyclopropanes but are well-documented for larger ring systems. For example, the Favorskii rearrangement can contract a cyclic α-haloketone. wikipedia.org Photochemical and Wolff rearrangements are also known methods for achieving ring contraction in various cyclic systems. etsu.edu

The table below summarizes general strategies applicable to cyclopropane rings.

| Strategy | Type | Key Intermediate/Reagent | Potential Product |

| Semipinacol Rearrangement | Expansion | Carbocation adjacent to the ring | Cyclobutanone derivative |

| Buchner Reaction | Expansion | Diazoacetate, Rh(II) catalyst | Cycloheptatriene derivative |

| Radical Ring Opening | Opening | Radical initiator (e.g., persulfate) | β-keto radical leading to functionalized products |

| Photoredox Catalysis | Opening | Visible light, photoredox catalyst | 1,3-difunctionalized scaffolds |

Introduction of Additional Substituents on the Cyclopropane

The direct functionalization of a cyclopropane ring, particularly one attached to an aromatic system, can be challenging due to the ring's inherent stability and specific electronic properties. However, several methods exist for introducing substituents onto cyclopropane rings.

One common approach involves the synthesis of the cyclopropane ring from already functionalized precursors. For example, the Kulinkovich reaction allows for the cyclopropanation of esters, and modifications of the reagents can introduce substituents onto the resulting cyclopropyl alcohol. researchgate.net